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molecular formula C11H9N3 B8586056 4-(1-methyl-1H-imidazol-4-yl)benzonitrile

4-(1-methyl-1H-imidazol-4-yl)benzonitrile

Cat. No. B8586056
M. Wt: 183.21 g/mol
InChI Key: HTEVUSMNMBFYAK-UHFFFAOYSA-N
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Patent
US08455528B2

Procedure details

4-(N-Methylglycyl)benzonitrile (2.6 g) and 20 ml of formamide were heated in a microwave tube at 210° C. for 20 min. The reaction was diluted with EtOAc, made basic with 15% aq NaOH, washed with water (3×100 mL) and brine, dried over MgSO4, filtered, and concentrated. The residue was subject to silica column chromatography (70% EtOAc in hexanes to 100% EtOAc) to give 1.05 g of 4-(1-methyl-1H-imidazol-4-yl)benzonitrile. LCMS: M+1=184.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)=O.[CH:14]([NH2:16])=O.[OH-].[Na+]>CCOC(C)=O>[CH3:1][N:2]1[CH:3]=[C:4]([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)[N:16]=[CH:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CNCC(=O)C1=CC=C(C#N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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